3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine

Description

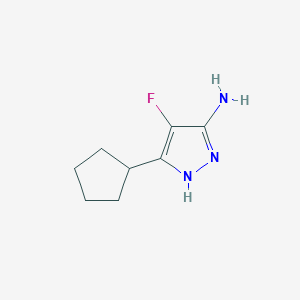

3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a cyclopentyl substituent at position 3 and a fluorine atom at position 2.

Properties

Molecular Formula |

C8H12FN3 |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

5-cyclopentyl-4-fluoro-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H12FN3/c9-6-7(11-12-8(6)10)5-3-1-2-4-5/h5H,1-4H2,(H3,10,11,12) |

InChI Key |

BZCJBXDBOUHYDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=C(C(=NN2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, a suitable diketone precursor would be cyclopentanone and a fluorinated diketone.

Substitution Reactions:

Amination: The amino group at the 5-position can be introduced via nucleophilic substitution reactions using ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the fluorine substituent, potentially leading to defluorination.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of defluorinated or reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Synthesis of 3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine

The synthesis of pyrazole derivatives, including this compound, often involves various methodologies such as:

- Iron-Catalyzed Reactions : This method allows for regioselective synthesis from diarylhydrazones and vicinal diols, providing a mild reaction environment with good functional group compatibility .

- Copper-Mediated Domino Reactions : This approach combines cyclization, trifluoromethylation, and detosylation to yield pyrazoles from readily available starting materials .

These synthetic routes are crucial for developing derivatives with enhanced biological activities.

Pharmacological Activities

This compound exhibits several pharmacological activities, making it a valuable compound in drug discovery:

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit tumor growth across various cancer cell lines. For instance:

- A series of pyrazole derivatives demonstrated potent in vitro cytostatic activity against human colon carcinoma (HCT-116) with IC50 values as low as 0.58 µM .

- Other derivatives have shown significant antiproliferative effects against multiple human tumor cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties:

- Studies revealed that certain pyrazole derivatives exhibited comparable anti-inflammatory activity to standard drugs like diclofenac sodium .

- Specific derivatives were effective in reducing inflammation in animal models, showcasing their therapeutic potential in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been extensively studied:

- Some compounds demonstrated sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria .

- The broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant strains .

Case Studies

Here are notable case studies that illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form hydrogen bonds. The cyclopentyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are compared below:

Key Observations :

- Cycloalkyl vs.

- Halogen Effects : Fluorine at position 4 improves metabolic stability compared to bromine or chlorine, which may increase reactivity but reduce bioavailability .

- Electronic Modifiers : Trifluoromethyl (-CF₃) and pyridinyl groups enhance electron-withdrawing effects, influencing charge distribution and intermolecular interactions .

Thermodynamic and Physicochemical Properties

- Stability : Fluorine at position 4 likely improves metabolic stability, as seen in related fluorophenyl pyrazoles .

Biological Activity

3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a cyclopentyl group and a fluorine atom enhances its biological activity by influencing molecular interactions.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial properties. For example, studies have shown that compounds similar to this compound possess significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | E. coli, S. aureus | |

| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-pyrazole derivatives | 76–93% IL-6 inhibition |

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Dexamethasone (Standard) | 76% | 86% | |

| Novel pyrazole derivatives | 61–85% | 76–93% |

3. Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed their potential as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial in cell cycle regulation.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological targets, influencing various metabolic pathways. The amino group in the pyrazole ring acts as a nucleophile, participating in biochemical reactions that modulate cellular functions.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives indicated that those with a cyclopentyl substituent exhibited enhanced antimicrobial activity against E. coli and S. aureus. The structure–activity relationship (SAR) analysis suggested that the cyclopentyl group contributes significantly to the compound's efficacy.

Case Study 2: Anti-inflammatory Activity

In another investigation, novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects on carrageenan-induced edema in mice. The results showed comparable activity to standard anti-inflammatory drugs, indicating the potential of these compounds in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.